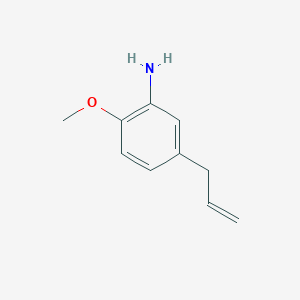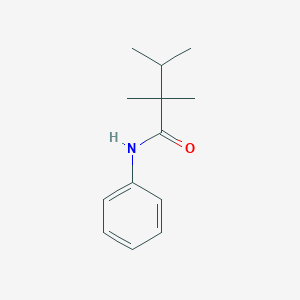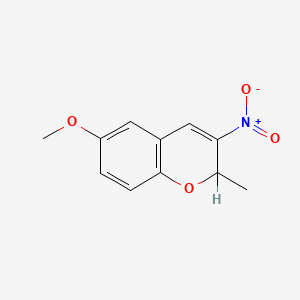
n-Butyl-2-(methylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl-2-(methylamino)benzamide: is an organic compound with the molecular formula C12H18N2O . It is typically a white to pale yellow solid and is soluble in various organic solvents such as ether and methanol . This compound is often used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Butyl-2-(methylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly process, low reaction times, and high yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of carboxylic acids with amines at high temperatures (above 180°C) . This method is widely used due to its compatibility with various functionalized molecules.
Chemical Reactions Analysis
Types of Reactions: n-Butyl-2-(methylamino)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: It undergoes substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: n-Butyl-2-(methylamino)benzamide is used as an intermediate in the synthesis of various organic compounds . It is particularly valuable in the pharmaceutical industry for the production of drug molecules.
Biology: In biological research, this compound is used to study the effects of amides on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: this compound is used in the development of therapeutic agents. It is a key intermediate in the synthesis of drugs used to treat various medical conditions .
Industry: This compound is used in the paper, plastic, and rubber industries. It is also used as an intermediate in the synthesis of therapeutic agents and other industrial chemicals .
Mechanism of Action
The mechanism of action of n-Butyl-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. It typically acts by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-tert-butylbenzamide
- N-methylbenzamide
- N-ethylbenzamide
Comparison: n-Butyl-2-(methylamino)benzamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For example, the presence of the butyl group can influence its hydrophobicity and interaction with biological membranes.
Properties
CAS No. |
53693-72-4 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-butyl-2-(methylamino)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-3-4-9-14-12(15)10-7-5-6-8-11(10)13-2/h5-8,13H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
ZPUCFROBIBAQQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


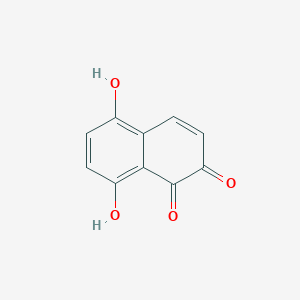
![1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one](/img/structure/B13953707.png)
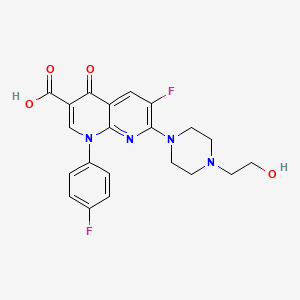
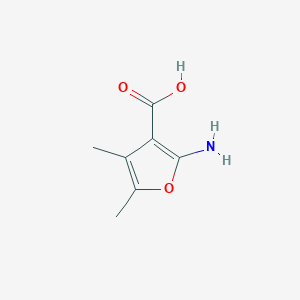
![Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13953718.png)
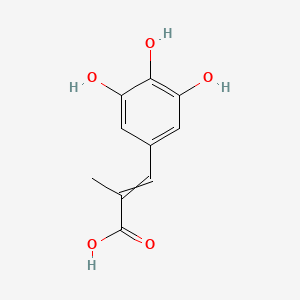
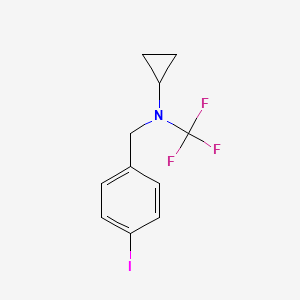
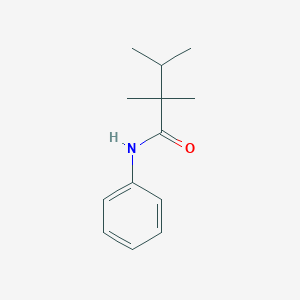
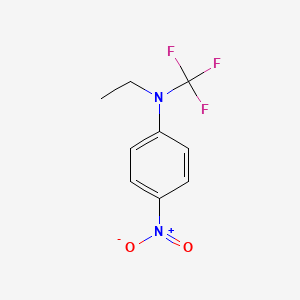
![N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine](/img/structure/B13953742.png)

